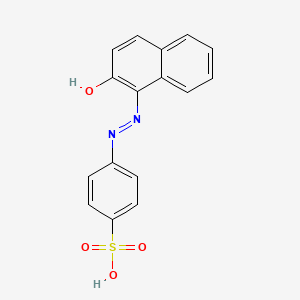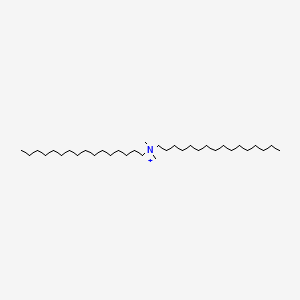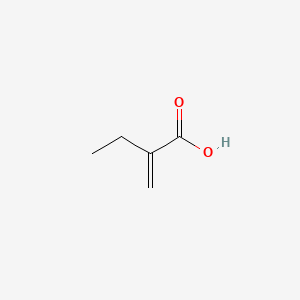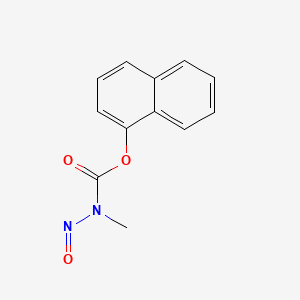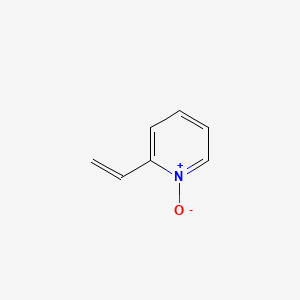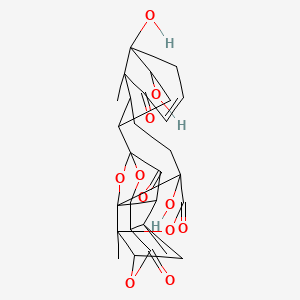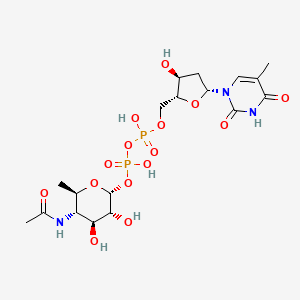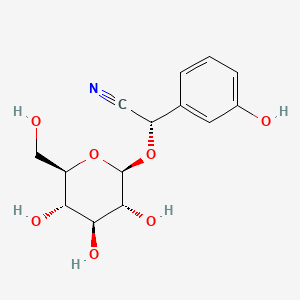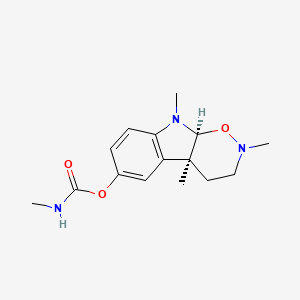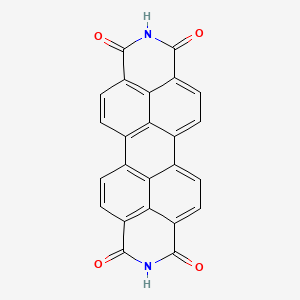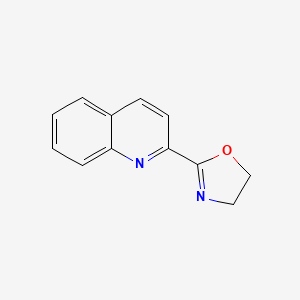
2-(4,5-Dihidro-2-oxazolil)quinolina
Descripción general
Descripción
2-(4,5-Dihydro-2-oxazolyl)quinoline is a heterocyclic compound with the molecular formula C12H10N2O. . The compound is characterized by a quinoline ring fused with an oxazoline ring, making it a versatile molecule in organic synthesis.
Aplicaciones Científicas De Investigación
2-(4,5-Dihydro-2-oxazolyl)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a ligand in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of complex organic molecules and materials science.
Mecanismo De Acción
Target of Action
It is known to be a ligand suitable for cross-coupling reactions .
Mode of Action
It is known to participate in cross-coupling reactions as a ligand . In these reactions, it likely interacts with metal catalysts to facilitate the coupling of two different organic substrates.
Pharmacokinetics
Its physical properties such as melting point (109-110 °c), boiling point (3802±150 °C, predicted), and density (126±01 g/cm3, predicted) have been reported . These properties can influence its bioavailability and pharmacokinetics.
Action Environment
The action, efficacy, and stability of 2-(4,5-Dihydro-2-oxazolyl)quinoline can be influenced by various environmental factors. For instance, it should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability . The pH of the environment, represented by the pKa value (3.27±0.61, predicted) , can also affect its ionization state and, consequently, its reactivity.
Análisis Bioquímico
Biochemical Properties
2-(4,5-Dihydro-2-oxazolyl)quinoline plays a significant role in biochemical reactions as a ligand . It interacts with various enzymes, proteins, and other biomolecules, facilitating cross-coupling reactions . The compound’s ability to form stable complexes with metal ions makes it a valuable reagent in catalysis and other biochemical processes . The interactions between 2-(4,5-Dihydro-2-oxazolyl)quinoline and biomolecules are primarily based on coordination chemistry, where the nitrogen and oxygen atoms in the oxazoline ring coordinate with metal centers .
Cellular Effects
2-(4,5-Dihydro-2-oxazolyl)quinoline influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . The compound has been shown to modulate the activity of specific enzymes and proteins, leading to changes in cellular function . For example, it can inhibit or activate certain signaling pathways, thereby affecting cell proliferation, differentiation, and apoptosis . Additionally, 2-(4,5-Dihydro-2-oxazolyl)quinoline can alter gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of 2-(4,5-Dihydro-2-oxazolyl)quinoline involves its binding interactions with biomolecules . The compound can act as an enzyme inhibitor or activator, depending on the specific biochemical context . It binds to the active sites of enzymes, either blocking substrate access or facilitating catalytic activity . Furthermore, 2-(4,5-Dihydro-2-oxazolyl)quinoline can influence gene expression by binding to DNA or interacting with transcription factors . These molecular interactions result in changes in cellular function and metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4,5-Dihydro-2-oxazolyl)quinoline can change over time due to its stability and degradation . The compound is generally stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that 2-(4,5-Dihydro-2-oxazolyl)quinoline can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of 2-(4,5-Dihydro-2-oxazolyl)quinoline vary with different dosages in animal models . At low doses, the compound may have minimal or beneficial effects on cellular function and overall health . At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where a specific dosage range results in significant changes in cellular and physiological responses . These findings highlight the importance of dosage optimization in experimental and therapeutic applications of 2-(4,5-Dihydro-2-oxazolyl)quinoline .
Metabolic Pathways
2-(4,5-Dihydro-2-oxazolyl)quinoline is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels . The compound can be metabolized by specific enzymes, leading to the formation of intermediate products and eventual degradation . These metabolic pathways are crucial for understanding the compound’s bioavailability, efficacy, and potential side effects . Additionally, 2-(4,5-Dihydro-2-oxazolyl)quinoline can affect the levels of key metabolites, thereby influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 2-(4,5-Dihydro-2-oxazolyl)quinoline is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments and tissues . The distribution of 2-(4,5-Dihydro-2-oxazolyl)quinoline can affect its activity and function, as well as its potential therapeutic applications . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s use in biochemical and medical research .
Subcellular Localization
The subcellular localization of 2-(4,5-Dihydro-2-oxazolyl)quinoline is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound can localize to the nucleus, cytoplasm, or other organelles, where it exerts its biochemical effects . The localization of 2-(4,5-Dihydro-2-oxazolyl)quinoline can influence its activity and function, as well as its interactions with other biomolecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dihydro-2-oxazolyl)quinoline typically involves the reaction of quinoline derivatives with oxazoline precursors. . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or acetonitrile.
Industrial Production Methods
Industrial production of 2-(4,5-Dihydro-2-oxazolyl)quinoline may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and solvents is carefully monitored to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-(4,5-Dihydro-2-oxazolyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the oxazoline ring to an oxazolidine ring.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents, acids, and bases are often employed depending on the specific substitution reaction.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Oxazolidine derivatives.
Substitution: Various substituted quinoline and oxazoline derivatives.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Quinolinyl)oxazoline: A closely related compound with similar properties and applications.
Dichloro[2-(4,5-dihydro-2-oxazolyl)quinoline]palladium(II): A palladium complex used in various coupling reactions.
Uniqueness
2-(4,5-Dihydro-2-oxazolyl)quinoline is unique due to its dual functionality as both a quinoline and an oxazoline derivative. This dual nature allows it to participate in a broader range of chemical reactions compared to other similar compounds. Its ability to act as a ligand in cross-coupling reactions makes it particularly valuable in organic synthesis.
Propiedades
IUPAC Name |
2-quinolin-2-yl-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c1-2-4-10-9(3-1)5-6-11(14-10)12-13-7-8-15-12/h1-6H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USDSJWOYSHFPND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=N1)C2=NC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356656 | |
| Record name | 2-(4,5-DIHYDRO-2-OXAZOLYL)QUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202191-12-6 | |
| Record name | 2-(4,5-DIHYDRO-2-OXAZOLYL)QUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4,5-Dihydro-2-oxazolyl)quinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What types of reactions has Quinox been shown to facilitate as a ligand in palladium catalysis?
A1: Research indicates that Quinox effectively promotes palladium-catalyzed allylic cross-coupling reactions [] and Wacker-type oxidations of internal alkenes []. In allylic cross-coupling, Quinox facilitates the reaction between homoallylic tosylates and boronic acids or pinacol esters []. In Wacker-type oxidations, it enables the selective oxidation of internal alkenes to ketones using tert-butyl hydroperoxide (TBHP) as the oxidant [].
Q2: What are the advantages of using Quinox as a ligand in these palladium-catalyzed reactions?
A2: Quinox offers several advantages:
- Mild reaction conditions: Both the allylic cross-coupling and Wacker-type oxidation reactions proceed efficiently at ambient temperature when using Quinox [, ].
- Broad substrate scope: The allylic cross-coupling tolerates a variety of boronic acid and pinacol ester coupling partners, as well as primary and secondary homoallylic tosylates []. The Wacker-type oxidation demonstrates effectiveness with electronically biased olefins [].
- High selectivity: In the Wacker-type oxidation, Quinox directs the reaction to yield a single ketone constitutional isomer predictably [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


